molecular formula C11H15NO2 B1453543 (6-Cyclopentyloxy-pyridin-3-yl)methanol CAS No. 1104461-68-8

(6-Cyclopentyloxy-pyridin-3-yl)methanol

Cat. No.: B1453543
CAS No.: 1104461-68-8
M. Wt: 193.24 g/mol
InChI Key: PBHZLVLXNJVIKX-UHFFFAOYSA-N
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Description

(6-Cyclopentyloxy-pyridin-3-yl)methanol (CAS 1104461-68-8) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This pyridine-based building block is intended for use in scientific research and development, specifically as a chemical synthesis intermediate . It is supplied with a high purity level of 95% and requires storage at -20°C for long-term stability . Researchers are advised to handle this product with appropriate safety precautions, including wearing protective gloves, eye protection, and working in a well-ventilated environment . This product is labeled "For Research Use Only" and is strictly for laboratory research applications. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-7,10,13H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHZLVLXNJVIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and properties of 6-Cyclopentyloxypyridine-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and properties of 6-Cyclopentyloxypyridine-3-methanol Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide / Whitepaper.

A Privileged Scaffold for Next-Generation PDE4 Inhibitors

Executive Summary

6-Cyclopentyloxypyridine-3-methanol (also known as [6-(cyclopentyloxy)pyridin-3-yl]methanol) is a critical heterocyclic building block in medicinal chemistry, specifically designed as a bioisostere for the 3-cyclopentyloxy-4-methoxyphenyl moiety found in first-generation phosphodiesterase 4 (PDE4) inhibitors like Rolipram and Piclamilast.

By replacing the benzene ring with a pyridine core, this scaffold offers improved aqueous solubility and distinct metabolic stability profiles while maintaining the critical hydrophobic interaction within the PDE4 catalytic pocket (specifically the Q-pocket). This guide details the structural properties, validated synthetic pathways, and mechanistic applications of this intermediate in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (6-(cyclopentyloxy)pyridin-3-yl)methanol
Common Synonyms 2-Cyclopentyloxy-5-hydroxymethylpyridine; 6-Cyclopentyloxynicotinyl alcohol
Core Scaffold Pyridine (2,5-substituted)
Key Precursor CAS 916792-14-8 (Aldehyde analog: 6-cyclopentyloxypyridine-3-carbaldehyde)
Molecular Formula

Molecular Weight 193.24 g/mol
Predicted Physicochemical Properties

Note: Experimental values may vary based on crystalline form; data below are calculated consensus values for the pure compound.

ParameterValueSignificance
LogP (Octanol/Water) ~2.1 – 2.4Optimal lipophilicity for CNS penetration and cell permeability.
Topological Polar Surface Area (TPSA) ~45 ŲIndicates good oral bioavailability (Rule of 5 compliant).
H-Bond Donors / Acceptors 1 / 3Balanced for membrane transport and receptor binding.
Solubility High in MeOH, DMSO, DCM; Low in WaterRequires organic co-solvents for stock preparation.
pKa (Pyridine N) ~3.5 – 4.0The alkoxy group reduces basicity compared to unsubstituted pyridine.

Structural Biology & Pharmacophore Logic

The design utility of 6-Cyclopentyloxypyridine-3-methanol lies in its ability to mimic the catechol ether pharmacophore of early PDE4 inhibitors while mitigating their side effects (e.g., emesis).

The "Bioisosteric Switch"

In the PDE4 active site, the cyclopentyloxy group occupies a distinct hydrophobic pocket (the "clamp" region).

  • Rolipram/Piclamilast: Use a benzene ring scaffold.

  • This Molecule: Uses a pyridine ring.[1][2][3][4][5][6][7][8]

    • Advantage: The pyridine nitrogen (N1) provides a potential hydrogen bond acceptor vector that is absent in the benzene analog, potentially altering binding kinetics or metabolic clearance (reducing CYP450 liability).

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural logic of replacing the catechol core with the pyridine scaffold.

Pharmacophore Rolipram Rolipram Scaffold (Benzene Core) Target 6-Cyclopentyloxypyridine (Pyridine Core) Rolipram->Target Bioisosteric Replacement Pocket PDE4 Hydrophobic Pocket (Q-Pocket) Rolipram->Pocket High Affinity Binding Target->Pocket Retained Affinity Effect Improved Solubility & Metabolic Profile Target->Effect Optimization

Figure 1: Bioisosteric relationship between the classical Rolipram scaffold and the Pyridine-based analog.

Synthetic Pathways & Protocols

The synthesis of 6-Cyclopentyloxypyridine-3-methanol is typically achieved via a two-step sequence starting from commercially available 6-chloronicotinic acid derivatives.

Validated Synthetic Route (The "Ester-Reduction" Method)
Step 1: Nucleophilic Aromatic Substitution (

)

Reaction: Conversion of Methyl 6-chloronicotinate to Methyl 6-(cyclopentyloxy)nicotinate.

  • Reagents: Cyclopentanol (1.2 eq), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

  • Conditions:

    
     to Room Temperature (RT), 
    
    
    
    atmosphere.
  • Mechanism: The alkoxide generated from cyclopentanol attacks the electron-deficient C6 position of the pyridine ring, displacing the chloride.

Step 2: Reductive Conversion to Alcohol

Reaction: Reduction of the ester to the primary alcohol.

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) with
    
    
    .
  • Solvent: Anhydrous THF (for

    
    ) or MeOH/THF (for 
    
    
    
    ).
  • Conditions:

    
    , slow addition.
    
Detailed Experimental Protocol (Bench-Scale)

Caution: All steps must be performed in a fume hood. NaH and


 are water-reactive.
  • Preparation of Alkoxide: Suspend NaH (60% in oil, 1.1 eq) in dry THF at

    
    . Dropwise add Cyclopentanol (1.1 eq). Stir for 30 min until 
    
    
    
    evolution ceases.
  • Substitution: Add a solution of Methyl 6-chloronicotinate (1.0 eq) in THF to the alkoxide mixture. Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup (Intermediate): Quench with water, extract with EtOAc, wash with brine, dry over

    
    . Concentrate to yield the ester intermediate.
    
  • Reduction: Dissolve the crude ester in dry THF. Cool to

    
    . Add 
    
    
    
    (1.5 eq) portion-wise. Stir for 2 hours.
  • Quench & Isolation: Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the aluminum salts. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography (DCM:MeOH 95:5) to obtain 6-Cyclopentyloxypyridine-3-methanol as a colorless to pale yellow oil/solid.

Synthesis Workflow Diagram

Synthesis Start Methyl 6-chloronicotinate (CAS 73781-91-6) Intermed Intermediate: Methyl 6-(cyclopentyloxy)nicotinate Start->Intermed SNAr Reaction Reagent1 Cyclopentanol + NaH (THF, 0°C) Reagent1->Intermed Product Product: 6-Cyclopentyloxypyridine-3-methanol Intermed->Product Ester Reduction Reagent2 LiAlH4 or NaBH4 (Reduction) Reagent2->Product

Figure 2: Step-by-step synthetic workflow from chloronicotinate precursor.

Applications in Drug Development[2][7]

Target Class: PDE4 Inhibitors

This molecule serves as a "Head Group" or "Linker" intermediate. The hydroxymethyl group (-CH2OH) is typically converted into a leaving group (chloride, bromide, or mesylate) to couple with a "Tail Group" (e.g., a benzamide or pyridine-amide) via an ether or amine linkage.

  • Mechanistic Relevance: The cyclopentyloxy group provides high affinity for the PDE4 conformer involved in anti-inflammatory signaling (PDE4B/D subtypes), potentially separating efficacy from the emetic side effects associated with PDE4 inhibition.

  • Key Reference Drug: This structure is a pyridine analog of the Piclamilast side chain.

Analytical Characterization (Expected Data)

To validate the synthesis, researchers should look for the following spectral signatures:

  • 1H NMR (

    
    ): 
    
    • 
       ~8.1 ppm (d, 1H, H-2 pyridine)
      
    • 
       ~7.6 ppm (dd, 1H, H-4 pyridine)
      
    • 
       ~6.7 ppm (d, 1H, H-5 pyridine)
      
    • 
       ~5.3 ppm (m, 1H, Cyclopentyl CH-O)
      
    • 
       ~4.6 ppm (s, 2H, 
      
      
      
      -OH)
    • 
       ~1.6–2.0 ppm (m, 8H, Cyclopentyl 
      
      
      
      )

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. The alcohol functionality can be prone to oxidation to the aldehyde (CAS 916792-14-8) if exposed to air over prolonged periods.
    
  • Disposal: Dispose of as hazardous organic waste containing nitrogen heterocycles.

References

  • PubChem Compound Summary. (2025). 3-Pyridinemethanol (Core Scaffold Data). National Center for Biotechnology Information. Link

  • Matrix Fine Chemicals. (2025). Product Catalog: Pyridine Derivatives. (Reference for structural analogs and commercial availability of pyridine alcohols). Link

  • European Patent Office. (2003).[9] Method for producing hydroxymethylpyridine derivatives.[3][6][8] (General protocols for reducing pyridine esters to alcohols).[10] Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of PDE4 Inhibitors. (Contextual grounding for the cyclopentyloxy pharmacophore). Link

Sources

Definitive Molecular Weight Determination of (6-Cyclopentyloxy-pyridin-3-yl)methanol: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a foundational requirement. The molecular weight of a compound is one of its most fundamental physical properties, serving as a primary indicator of its identity and purity. This technical guide provides an in-depth, methodology-focused exploration of the molecular weight determination for (6-Cyclopentyloxy-pyridin-3-yl)methanol, a substituted pyridyl methanol of interest in medicinal chemistry.

This document moves beyond a simple statement of theoretical values. Instead, it is designed for researchers, scientists, and drug development professionals, outlining a robust, self-validating workflow. By synergistically employing multiple analytical techniques—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—we can establish the molecular weight not merely as a calculated number, but as an experimentally verified fact, grounded in the compound's confirmed elemental composition and structure.

Part 1: Theoretical Physicochemical Properties

The initial step in characterizing any molecule is to determine its theoretical properties based on its proposed structure. The structure of (6-Cyclopentyloxy-pyridin-3-yl)methanol dictates a specific count of carbon, hydrogen, nitrogen, and oxygen atoms.

From its name, we can derive the molecular formula:

  • Pyridine Ring: A base of C₅H₅N, with substitutions at positions 3 and 6, leaving three hydrogens on the ring (C₅H₃N).

  • Methanol Group (-CH₂OH) at position 3: Adds 1 Carbon, 3 Hydrogens, and 1 Oxygen.

  • Cyclopentyloxy Group (-OC₅H₉) at position 6: Adds 5 Carbons, 9 Hydrogens, and 1 Oxygen.

Summing these components yields the molecular formula: C₁₁H₁₅NO₂ .

Based on this formula, we can calculate the key theoretical mass values. These values are summarized in the table below and serve as the benchmark against which all experimental data must be compared.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Average Molecular Weight 193.24 g/mol
Monoisotopic Mass 193.1103 Da
IUPAC Name (6-Cyclopentyloxypyridin-3-yl)methanol

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) and is the value of primary importance in high-resolution mass spectrometry.[1] The average molecular weight is calculated using the weighted average of all naturally occurring isotopes of each element and is relevant for bulk sample measurements.

Molecular Structure Diagram

To visualize the atomic arrangement, the following diagram illustrates the structure of (6-Cyclopentyloxy-pyridin-3-yl)methanol.

Caption: Molecular structure of (6-Cyclopentyloxy-pyridin-3-yl)methanol.

Part 2: A Self-Validating Experimental Workflow

The core of this guide is a multi-faceted workflow designed to be "self-validating." This principle dictates that the results from one technique must be corroborated by another, creating a closed loop of evidence that confirms the compound's identity and, therefore, its molecular weight. For instance, the exact mass measured by HRMS validates the molecular formula, which is in turn confirmed by the structural data from NMR and the elemental composition from combustion analysis.

Experimental Workflow Diagram

Experimental_Workflow Sample Synthesized Sample (6-Cyclopentyloxy-pyridin-3-yl)methanol HRMS High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-QTOF) Sample->HRMS NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR EA Elemental Analysis (Combustion) Sample->EA Data_HRMS Result: Exact Mass (e.g., m/z of [M+H]⁺) HRMS->Data_HRMS Data_NMR Result: Structural Confirmation (Proton/Carbon environments) NMR->Data_NMR Data_EA Result: Elemental Composition (%C, %H, %N) EA->Data_EA Validation Data Cross-Validation Data_HRMS->Validation Data_NMR->Validation Data_EA->Validation Conclusion Final Confirmation: Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.1103 Da Validation->Conclusion

Caption: Self-validating workflow for molecular weight determination.

Part 3: Core Experimental Methodologies

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry is the premier technique for directly measuring the molecular weight of a compound.[2][3] We specify High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, because it provides mass accuracy within 5 parts per million (ppm).[1] This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars), thereby confirming the molecular formula.[1] Electrospray Ionization (ESI) is the chosen ionization method as it is a "soft" technique that minimizes fragmentation and primarily generates the protonated molecular ion, [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the molecule.

  • Instrumentation: Utilize an ESI-QTOF or ESI-Orbitrap mass spectrometer.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Interpretation:

    • The primary ion expected is the protonated molecule, [M+H]⁺. For C₁₁H₁₅NO₂, the theoretical exact mass of the neutral molecule is 193.1103 Da.

    • The expected m/z for the [M+H]⁺ ion is 193.1103 (M) + 1.0078 (H⁺) = 194.1181 Da .

    • The instrument software will compare the measured m/z to the theoretical value for the proposed formula C₁₁H₁₆NO₂⁺ and calculate the mass error in ppm. A mass error of <5 ppm provides high confidence in the assigned molecular formula.

    • Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 216.0995 Da, which can further corroborate the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While HRMS confirms the molecular formula, it provides limited information about the specific arrangement of atoms. NMR spectroscopy is the gold standard for elucidating the structure of organic molecules.[4] By confirming the presence of all expected structural motifs (cyclopentyl ring, substituted pyridine, methanol group), NMR validates the atomic inventory that underpins the molecular weight calculation.[2] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the carbon skeleton.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.

  • Data Interpretation (Expected Signals for C₁₁H₁₅NO₂):

    • ¹H NMR:

      • Pyridine Region: Three distinct signals in the aromatic region (approx. δ 6.5-8.5 ppm), corresponding to the three protons on the pyridine ring.

      • Methanol Group: A singlet or triplet (depending on coupling) for the -CH₂OH protons (approx. δ 4.5-5.0 ppm) and a broad singlet for the -OH proton.

      • Cyclopentyloxy Group: A multiplet for the -O-CH proton (approx. δ 5.0-5.5 ppm) and multiple multiplets for the eight methylene (-CH₂-) protons of the cyclopentyl ring (approx. δ 1.5-2.0 ppm).

    • ¹³C NMR:

      • Expect 11 distinct carbon signals (assuming no accidental equivalence).

      • Pyridine Region: Five signals in the aromatic/heteroaromatic region (approx. δ 110-165 ppm).

      • Methanol Carbon: One signal for the -CH₂OH carbon (approx. δ 60-65 ppm).

      • Cyclopentyloxy Carbons: One signal for the -O-CH carbon (approx. δ 75-85 ppm) and two or more signals for the methylene carbons of the cyclopentyl ring (approx. δ 20-40 ppm).

    • The integration of the ¹H NMR signals must correspond to the number of protons in each environment (e.g., a 1:1:1 ratio for the pyridine protons and a 2:1:8 ratio for the methanol-CH₂, cyclopentyloxy-CH, and cyclopentyloxy-CH₂ protons, respectively).

Elemental Analysis

Expertise & Rationale: Elemental analysis by combustion is a classic, quantitative technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[3] This method serves as an independent, fundamental confirmation of the empirical formula.[5] If the experimentally determined percentages match the theoretical percentages calculated from the proposed molecular formula, it provides strong, direct evidence for the formula's validity.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (2-3 mg) of the highly purified, dry compound is required.

  • Instrumentation: Use an automated CHN combustion analyzer.

  • Analysis: The sample is combusted at high temperature in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Interpretation:

    • Theoretical Percentages for C₁₁H₁₅NO₂ (MW = 193.24 g/mol ):

      • %C = (11 × 12.011) / 193.24 × 100% = 68.37%

      • %H = (15 × 1.008) / 193.24 × 100% = 7.82%

      • %N = (1 × 14.007) / 193.24 × 100% = 7.25%

    • The experimental results must fall within an acceptable margin of error (typically ±0.4%) of these theoretical values to confirm the elemental composition.

Conclusion

The molecular weight of (6-Cyclopentyloxy-pyridin-3-yl)methanol is definitively established through a synergistic and self-validating analytical workflow. The theoretical monoisotopic mass of 193.1103 Da is directly confirmed by high-resolution mass spectrometry, which provides the molecular formula C₁₁H₁₅NO₂ with high confidence. This formula is independently corroborated by ¹H and ¹³C NMR spectroscopy, which verifies the specific structural framework and the correct count of proton and carbon environments. Finally, elemental analysis provides quantitative confirmation of the mass percentages of C, H, and N, anchoring the molecular formula in fundamental stoichiometry. This multi-technique approach ensures the highest degree of scientific integrity and provides an unambiguous foundation for all further research and development involving this compound.

References

  • MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
  • Lin, Y.-S. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from Institute of Chemistry, Academia Sinica website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854031, (+)-Methylenedioxymethamphetamine.
  • National Institute of Standards and Technology. (n.d.). N-Methyl-3,4-methylenedioxyamphetamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Creative Proteomics. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods.
  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

Sources

Technical Whitepaper: (6-Cyclopentyloxy-pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Architecture, and Medicinal Utility[1]

Executive Summary & Structural Informatics

(6-Cyclopentyloxy-pyridin-3-yl)methanol is a functionalized pyridine building block characterized by a polar hydroxymethyl "head" and a lipophilic cyclopentyloxy "tail."[1] This amphiphilic structure makes it a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and anti-inflammatory agents.[1]

The molecule represents a classic "scaffold hop" from the 3-methoxy-4-cyclopentyloxy-phenyl moiety found in Rolipram, replacing the benzene ring with a pyridine to modulate solubility, reduce metabolic liability, and alter hydrogen bond vectoring.[1]

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue / Descriptor
SMILES OCC1=CN=C(OC2CCCC2)C=C1
IUPAC Name (6-cyclopentyloxypyridin-3-yl)methanol
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 3 (Pyridine N, Ether O, Hydroxyl O)
Topological Polar Surface Area 42.4 Ų
Synthetic Architecture

The synthesis of (6-Cyclopentyloxy-pyridin-3-yl)methanol requires a convergent approach, typically initiating from the commercially available 6-chloronicotinic acid or its methyl ester.[1] The core challenge is the installation of the bulky cyclopentyl ether at the electron-deficient C6 position, followed by the chemoselective reduction of the C3 carbonyl.[1]

2.1 Retrosynthetic Analysis

The logical disconnection reveals two primary precursors:

  • Electrophile: Methyl 6-chloronicotinate (activated for SNAr).[1]

  • Nucleophile: Cyclopentoxide anion (generated in situ).[1]

2.2 Validated Synthetic Pathway

The following workflow describes the optimal route, minimizing side reactions such as hydrolysis of the ester prior to reduction.

SynthesisPath Start Methyl 6-chloronicotinate (Electrophile) Inter Intermediate: Methyl 6-(cyclopentyloxy)nicotinate Start->Inter S_NAr Substitution 0°C to RT Reagent1 Cyclopentanol + NaH (THF/DMF) Reagent1->Inter Product Target: (6-Cyclopentyloxy-pyridin-3-yl)methanol Inter->Product Carbonyl Reduction 0°C Reagent2 LiAlH4 or NaBH4/MeOH (Reduction) Reagent2->Product

Figure 1: Two-step synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) followed by Hydride Reduction.

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability.[1] All reactions must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Protocol A: Synthesis of Methyl 6-(cyclopentyloxy)nicotinate (SNAr)

Objective: Install the cyclopentyl ether via displacement of the C6-chloro group.

  • Activation: In a flame-dried 3-neck flask, suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous THF (tetrahydrofuran). Cool to 0°C.[1]

  • Alkoxide Formation: Add Cyclopentanol (1.1 eq) dropwise.[1] Stir for 30 minutes at 0°C until gas evolution (H₂) ceases. The solution will turn slightly turbid, indicating sodium cyclopentoxide formation.[1]

  • Displacement: Dissolve Methyl 6-chloronicotinate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The pyridine nitrogen activates the C6 position, facilitating the nucleophilic attack.[1]

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂).[1]

Protocol B: Reduction to (6-Cyclopentyloxy-pyridin-3-yl)methanol

Objective: Chemoselective reduction of the ester to the primary alcohol without cleaving the ether.[1]

  • Setup: Dissolve the intermediate Methyl 6-(cyclopentyloxy)nicotinate (1.0 eq) in anhydrous THF. Cool to -10°C (ice/salt bath).

  • Reduction: Add Lithium Aluminum Hydride (LiAlH₄, 1.0 M in THF, 1.1 eq) dropwise over 20 minutes. Note: NaBH₄ in MeOH is a milder alternative if over-reduction is observed.[1]

  • Monitoring: Stir at 0°C for 2 hours. Monitor disappearance of the ester spot on TLC.

  • Fieser Quench: Carefully add water (1 eq per g LiAlH₄), then 15% NaOH (1 eq), then water (3 eq).[1] Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through a Celite pad. Concentrate the filtrate to yield the crude alcohol.[1][3]

  • Final Polish: Recrystallize from diethyl ether/hexanes or purify via chromatography if necessary.

Medicinal Chemistry Utility & SAR Logic

This molecule serves as a versatile "warhead" carrier or scaffold core.[1] Its utility is grounded in three specific structural interactions:

  • Lipophilic Pocket Engagement: The cyclopentyl group is optimized to fill hydrophobic pockets (e.g., the Q-pocket in PDE4), providing ~2.5 log units of lipophilicity compared to a methoxy group.[1]

  • H-Bonding Vector: The C3-methanol group acts as a hydrogen bond donor/acceptor.[1] It is often oxidized to the aldehyde for reductive amination or converted to a benzylic-type halide for coupling.[1]

  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism than a phenyl ring, though the alpha-carbons of the ether are potential sites for CYP450 dealkylation.[1]

SAR_Logic Core Pyridine Core (Bioisostere of Benzene) Target Drug Target Interaction (e.g., PDE4, nAChR) Core->Target Pi-Stacking Tail Cyclopentyl Ether (Hydrophobic Interaction) Tail->Core Pos 6 Attachment Tail->Target Fills Hydrophobic Pocket Head C3-Methanol (Synthetic Handle / H-Bond Donor) Head->Core Pos 3 Attachment Head->Target H-Bonding

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the molecule.

References
  • PubChem Compound Summary. (2025). 3-Pyridinemethanol.[1][2][5][6][7][8] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol. (Demonstrates utility of 6-alkoxy-pyridine-3-methanol scaffolds). Retrieved from [Link]

Sources

Beyond Compliance: Strategic Safety & Handling of (6-Cyclopentyloxy-pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for (6-Cyclopentyloxy-pyridin-3-yl)methanol Content Type: Technical Whitepaper & Strategic Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Executive Summary

(6-Cyclopentyloxy-pyridin-3-yl)methanol is a specialized heterocyclic intermediate frequently utilized in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and GPCR ligands. Unlike commodity chemicals, this compound often lacks extensive toxicological dossiers. This guide bridges that gap by applying Structure-Activity Relationship (SAR) logic and Read-Across toxicology to establish a robust safety and handling protocol.

Key Technical Insight: The molecule combines a polar, basic pyridine-methanol core with a lipophilic cyclopentyloxy tail. This amphiphilic nature suggests unique handling risks: the lipophilic tail facilitates dermal penetration, while the pyridine core presents specific irritation and metabolic hazards.

Chemical Identity & Characterization

Note: As a research-grade intermediate, specific CAS numbers may vary by vendor or salt form. Always verify with the specific Certificate of Analysis (CoA).

PropertySpecification
Chemical Name (6-Cyclopentyloxy-pyridin-3-yl)methanol
Common Synonyms 6-(Cyclopentyloxy)-3-pyridinemethanol; [6-(cyclopentyloxy)pyridin-3-yl]methanol
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 207.27 g/mol
Predicted LogP ~2.3 (Moderate Lipophilicity)
Physical State Viscous oil or low-melting solid (depending on purity/polymorph)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1][2][3]

Hazard Identification & Risk Assessment (SAR-Based)

Since experimental toxicological data is often sparse for this specific intermediate, the following hazards are derived from functional group analysis and analog read-across (e.g., 6-alkoxy-3-pyridinemethanols).

GHS Classification (Predicted)
  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

The "Lipophilic Vector" Risk

Standard pyridinemethanols are polar and penetrate skin slowly. However, the cyclopentyloxy group significantly increases lipophilicity (LogP ~2.3).

  • Mechanism: The cyclopentyl moiety acts as a permeation vector, allowing the irritant pyridine core to bypass the stratum corneum more effectively than its methoxy analogs.

  • Operational Implication: Standard nitrile gloves may have reduced breakthrough times. Double-gloving or using thicker chemically resistant gloves (0.11mm minimum) is recommended for prolonged handling.

Operational Handling & Stability Protocol

Stability Concerns: The Oxidation Vector

The primary stability risk for (6-Cyclopentyloxy-pyridin-3-yl)methanol is the oxidation of the benzylic-like alcohol position.

  • Degradation Pathway: Exposure to air/light can oxidize the primary alcohol to the corresponding aldehyde (reactive electrophile) and subsequently to the carboxylic acid .

  • Visual Indicator: Pure compound is typically colorless to pale yellow.[5] Deepening yellow or orange discoloration suggests N-oxide formation or aldehyde generation.

Storage Decision Matrix

To maintain structural integrity for SAR studies, follow this logic:

StorageProtocol Start Compound Receipt Check Physical State Check Start->Check Liquid Viscous Oil Check->Liquid If Solid Solid / Crystalline Check->Solid If Action_Oil High Oxidation Risk Store under Argon/N2 -20°C Liquid->Action_Oil Requires Inert Atms Action_Solid Moderate Risk Store Desiccated 2-8°C Solid->Action_Solid Requires Dry Atms

Caption: Storage decision workflow based on physical state. Oils possess higher surface area and kinetic mobility, increasing oxidation susceptibility.

Solution Preparation
  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions, as transesterification at the ether linkage is theoretically possible under acidic conditions.

  • Preferred Vehicle: Anhydrous DMSO or Acetonitrile.

Emergency Response & First Aid

Exposure Scenarios
RouteSymptomImmediate ActionMechanistic Rationale
Ocular Severe stinging, redness.Rinse for 15 min; lift eyelids.[4][6]Pyridine bases can cause corneal haze if not removed rapidly.
Dermal Irritation, potential systemic absorption.[7]Wash with soap/water; Do NOT use alcohol. Alcohol solvents may enhance the transdermal flux of the lipophilic compound.
Inhalation Coughing, mucosal irritation.Move to fresh air.Pyridine derivatives are respiratory irritants; assess for delayed pulmonary edema if concentration was high.
Spill Management
  • Isolate: Evacuate the immediate area (10-meter radius).

  • Neutralize: While not a strong acid/base, treating spills with a mild adsorbent (Vermiculite) is safer than chemical neutralization.

  • Decontaminate: Clean surface with a dilute surfactant solution. Avoid bleach (hypochlorite) as it can react with the pyridine nitrogen to form reactive N-chloro species.

Synthesis & Degradation Context

Understanding how the molecule breaks down aids in waste management and impurity profiling.

DegradationPath Compound (6-Cyclopentyloxy- pyridin-3-yl)methanol Oxidation Oxidation (Air/Light) Compound->Oxidation Hydrolysis Acidic Hydrolysis (pH < 3) Compound->Hydrolysis Aldehyde Aldehyde Impurity (Sensitizer Risk) Oxidation->Aldehyde Cleavage Pyridinol + Cyclopentanol Hydrolysis->Cleavage

Caption: Primary degradation pathways. Oxidation leads to reactive aldehydes; acidic environments cleave the ether linkage.

References & Grounding

  • PubChem Compound Summary. Pyridine-3-methanol derivatives and predicted properties. National Library of Medicine.

  • ECHA (European Chemicals Agency). Registration Dossier for Pyridine Derivatives (Read-Across).

  • Fisher Scientific / Thermo Fisher. Safety Data Sheet for 6-Chloro-3-pyridinemethanol (Structural Analog).

  • ChemicalBook. Synthesis and Property Profiles for Pyridylmethanol Intermediates.

Disclaimer: This document is a technical guide for research professionals and does not replace official regulatory documents required by local laws (OSHA, REACH). Always consult the specific vendor SDS for batch-specific data.

Sources

Methodological & Application

Application Note: Reaction Conditions for Cyclopentyloxy Substitution on Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The introduction of a cyclopentyloxy moiety (


) onto a pyridine ring is a high-value transformation in medicinal chemistry. This substituent offers a specific lipophilic profile (

adjustment) and metabolic stability superior to simple alkoxy chains, often serving as a bioisostere for phenyl or isopropyl ethers (e.g., in PDE4 inhibitors like Rolipram analogs).

However, the synthesis is non-trivial due to two competing factors:

  • Steric Hindrance: The secondary nature of cyclopentanol reduces its nucleophilicity compared to primary alcohols.

  • Regioselectivity & Reactivity: The electron-deficient nature of pyridine resists electrophilic attack but facilitates Nucleophilic Aromatic Substitution (

    
    ), provided the ring is activated. Conversely, unactivated pyridines (or 3-substituted positions) require transition metal catalysis.
    
Decision Matrix: Selecting the Right Protocol

Before beginning, select your method based on the electronic state of your pyridine substrate.

DecisionMatrix Start Start: Analyze Substrate CheckOH Is substrate a Pyridinol/Pyridone? Start->CheckOH CheckPos Is the Halogen at Position 2 or 4? CheckEWG Are Electron Withdrawing Groups (CN, NO2) present? CheckPos->CheckEWG Yes MethodB METHOD B: Pd-Catalyzed Coupling CheckPos->MethodB No (Position 3) MethodA METHOD A: Classical SNAr CheckEWG->MethodA Yes (Activated) CheckEWG->MethodB No (Unactivated) CheckOH->CheckPos No (Halopyridine) MethodC METHOD C: Ag-Mediated Alkylation CheckOH->MethodC Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Method A: Classical Nucleophilic Aromatic Substitution ( )

Best For: 2- or 4-halopyridines, especially those with additional electron-withdrawing groups (EWG) like


, 

, or

.
Mechanistic Insight

The reaction proceeds via a Meisenheimer complex.[1][2] The rate-determining step is usually the addition of the alkoxide. Because cyclopentoxide is bulky, the transition state energy is higher than with methoxide. Therefore, fluoropyridines react significantly faster than chloropyridines due to the high electronegativity of fluorine stabilizing the intermediate complex, despite fluorine being a poorer leaving group in


 contexts.
Protocol A: Sodium Hydride Mediated Substitution

Reagents:

  • Substrate: 2-Chloro- or 2-Fluoropyridine derivative (1.0 equiv)

  • Nucleophile: Cyclopentanol (1.2 – 1.5 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Workflow:

  • Alkoxide Formation:

    • Charge an oven-dried flask with Cyclopentanol (1.2 equiv) and anhydrous DMF under

      
       atmosphere.
      
    • Cool to 0°C.

    • Critical Step: Add NaH portion-wise. Allow gas evolution (

      
      ) to cease. Stir at RT for 30 mins to ensure complete formation of Sodium Cyclopentoxide. Note: Incomplete formation leads to competitive hydrolysis of the pyridine halide by adventitious water.
      
  • Addition:

    • Add the Halopyridine (dissolved in minimal DMF) dropwise to the alkoxide solution.

  • Reaction:

    • Heat to 80–100°C .

    • Monitoring: Monitor by LCMS. If conversion stalls, add 0.1 equiv of 15-Crown-5 ether to sequester

      
       and increase the "naked" reactivity of the alkoxide.
      
  • Workup:

    • Quench with saturated

      
       (aq). Extract with EtOAc.
      
    • Wash organic layer with

      
       (5% aq) to remove DMF.
      

Data Summary: Leaving Group Effect

SubstrateTemp (°C)Time (h)Yield (%)Notes
2-Fluoropyridine60292Clean conversion.
2-Chloropyridine1001278Requires higher heat; minor elimination byproducts.
3-Fluoropyridine14024<10Fail:

not viable. Use Method B.

Method B: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

Best For: Unactivated pyridines, 3-halopyridines, or substrates sensitive to the harsh basic conditions of


.
Mechanistic Insight

Unlike


, this reaction does not rely on ring activation.[3] It utilizes a 

catalytic cycle. The challenge with secondary alcohols (cyclopentanol) is

-hydride elimination from the Pd-alkoxide intermediate, which generates cyclopentanone and reduces the catalyst. Bulky, electron-rich phosphine ligands are required to speed up Reductive Elimination over

-hydride elimination.
Protocol B: Pd-Catalyzed Etherification

Reagents:

  • Substrate: 3-Bromopyridine derivative (1.0 equiv)

  • Nucleophile: Cyclopentanol (2.0 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: BrettPhos or Josiphos (SL-J009-1) (2–5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inert Handling: This reaction is

    
     sensitive. Perform in a glovebox or using strict Schlenk techniques.
    
  • Mixing: Combine Substrate, Cyclopentanol,

    
    , and Pre-catalyst (e.g., BrettPhos Pd G3) in a vial.
    
  • Reaction:

    • Seal and heat to 90°C for 16 hours.

    • Note: Do not use DMF/DMSO; they can coordinate to Pd and poison the catalyst. Toluene or Dioxane are preferred.

  • Filtration: Filter through a pad of Celite to remove Pd black and inorganic salts before concentration.

Method C: Silver-Mediated O-Alkylation (The "Pyridone Problem")

Best For: Starting from Hydroxypyridines (Pyridinols/Pyridones) rather than Halopyridines.

The Challenge: N- vs. O-Selectivity

2-Hydroxypyridine exists in equilibrium with 2-Pyridone (the major tautomer). Treatment with a standard base (e.g.,


) and Cyclopentyl Bromide typically results in N-alkylation  (formation of N-cyclopentyl pyridone) rather than the desired O-ether.
Protocol C: Silver Carbonate Sequestration

Reagents:

  • Substrate: 2-Hydroxypyridine (1.0 equiv)

  • Electrophile: Cyclopentyl Iodide (1.5 equiv)

  • Promoter:

    
     (1.0 equiv)
    
  • Solvent: Benzene or Toluene (non-polar solvents favor O-alkylation)

Mechanism: The Silver ion (


) coordinates to the Nitrogen lone pair and the halide leaving group, blocking the N-site and forcing the reaction to occur at the Oxygen.

Workflow:

  • Mix Hydroxypyridine and

    
     in Toluene. Stir in the dark (silver salts are photosensitive).
    
  • Add Cyclopentyl Iodide.

  • Heat to reflux.

  • Filter off the

    
     precipitate.
    

Process Visualization & Validation

Experimental Workflow for Method A ( )

SNArWorkflow Step1 Deprotonation (Cyclopentanol + NaH) 0°C, DMF Step2 Addition (Halopyridine) Step1->Step2 Step3 Heating 80-100°C Monitor LCMS Step2->Step3 Step4 Quench (Sat. NH4Cl) Step3->Step4 Step5 Extraction (EtOAc/LiCl wash) Step4->Step5

Figure 2: Step-by-step execution for NaH-mediated substitution.

Validation Criteria (Self-Validating System)

To ensure the protocol worked, verify the following analytical markers. If these are absent, the protocol failed.

  • 1H NMR (CDCl3):

    • Look for the Cyclopentyl Methine proton (

      
      ).
      
    • Shift: It typically appears as a multiplet between

      
       5.2 – 5.5 ppm .
      
    • Diagnostic: If the signal is at

      
       4.5 ppm or lower, check for unreacted alcohol. If the pyridine ring protons have shifted upfield significantly, confirm O-alkylation vs N-alkylation (N-alkylated pyridones show distinct coupling patterns).
      
  • 13C NMR:

    • The carbon attached to oxygen (

      
      ) appears around 
      
      
      
      78–82 ppm
      .

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews.[4][5]

    • Source: (General Mechanism Verification)

  • Palladium-Catalyzed C-O Bond Formation

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3][4]

    • Source:

  • N- vs O-Alkylation Selectivity in Pyridones

    • Effect of Silver Salts on Alkylation
    • Source:

  • Synthesis of PDE4 Inhibitors (Rolipram Analogs)

    • Use of Cyclopentyloxy groups in Med Chem
    • Source:

Sources

Application Notes and Protocols for the Selective Oxidation of (6-Cyclopentyloxy-pyridin-3-yl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Importance

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Aldehydes serve as versatile intermediates, readily participating in a host of carbon-carbon and carbon-heteroatom bond-forming reactions, crucial for the construction of complex molecular architectures. The target molecule, (6-Cyclopentyloxy-pyridin-3-yl)methanol, presents a specific and relevant challenge. Its product, 6-cyclopentyloxy-pyridine-3-carbaldehyde, is a valuable building block for drug discovery programs, with the pyridyl aldehyde moiety acting as a key pharmacophore or a synthetic handle for further elaboration.

The inherent sensitivity of the substrate necessitates a carefully considered approach. The presence of an electron-rich pyridine ring and an ether linkage requires an oxidation protocol that is not only efficient but also highly chemoselective to prevent unwanted side reactions such as over-oxidation to the carboxylic acid, cleavage of the ether, or reactions at the pyridine nitrogen. This document provides a detailed guide to several robust and field-proven protocols for this transformation, grounded in mechanistic understanding and practical application.

Comparative Overview of Recommended Oxidation Protocols

Four primary methods are presented, each with distinct advantages and considerations. The choice of protocol will depend on factors such as scale, available reagents, and the specific sensitivities of downstream synthetic steps.

ProtocolKey Reagent(s)TemperatureKey AdvantagesKey Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild, neutral conditions; High chemoselectivity; Broad functional group tolerance; Simple workup.[1][2][3][4]Potentially explosive reagent[4]; Higher cost.
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to RTMild, metal-free; Broad functional group compatibility[5][6][7]; High yields.Requires cryogenic temperatures; Produces malodorous dimethyl sulfide.[5][8]
Manganese Dioxide (MnO₂) Oxidation Activated Manganese DioxideRoom TemperatureHighly selective for benzylic/allylic-type alcohols[9][10]; Mild, neutral conditions.Requires large excess of reagent; Reactivity can be variable based on MnO₂ activation.[9][11]
PCC Oxidation Pyridinium Chlorochromate (PCC)Room TemperatureEffective and reliable.Acidic nature can affect sensitive substrates[12]; Chromium-based reagent (toxic).[5]

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and reliable method, making it a prime choice for substrates with sensitive functional groups.[1][3] The reaction proceeds under neutral conditions at room temperature, offering high yields and a straightforward workup.[2][3]

Mechanistic Rationale

The oxidation is initiated by the ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent, Dess-Martin Periodinane.[13][14] This is followed by an intramolecular proton transfer and a subsequent E2-like elimination to furnish the aldehyde, acetic acid, and the reduced iodine byproduct.

DMP_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Alcohol (6-Cyclopentyloxy-pyridin-3-yl)methanol Ligand_Exchange Ligand Exchange Alcohol->Ligand_Exchange Attacks Iodine DMP Dess-Martin Periodinane DMP->Ligand_Exchange Intermediate Alkoxyperiodinane Intermediate Ligand_Exchange->Intermediate Elimination E2-like Elimination Intermediate->Elimination Acetate acts as base Aldehyde 6-Cyclopentyloxy-pyridine-3-carbaldehyde Elimination->Aldehyde

Caption: Mechanism of Dess-Martin Oxidation.

Detailed Experimental Protocol
  • Reagent Preparation: To a solution of (6-Cyclopentyloxy-pyridin-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.[4]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

  • Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

The Swern oxidation is a classic, metal-free method that reliably delivers aldehydes from primary alcohols under mild conditions.[7][8] Its broad functional group tolerance makes it highly suitable for complex substrates.[5][6]

Mechanistic Rationale

The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then adds to this species, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide which then collapses to the aldehyde and dimethyl sulfide.[15][16]

Swern_Workflow Start Start Activate_DMSO Activate DMSO with Oxalyl Chloride (-78 °C) Start->Activate_DMSO Add_Alcohol Add (6-Cyclopentyloxy-pyridin-3-yl)methanol Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine Add_Alcohol->Add_Base Warm_to_RT Warm to Room Temperature Add_Base->Warm_to_RT Quench Quench Reaction Warm_to_RT->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification Workup->Purify End End Purify->End

Caption: Experimental Workflow for Swern Oxidation.

Detailed Experimental Protocol
  • Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a positive pressure of an inert gas.

  • Reagent Preparation: Charge the flask with anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.1 eq.) via syringe.

  • DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise via an addition funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of (6-Cyclopentyloxy-pyridin-3-yl)methanol (1.0 eq.) in DCM dropwise via the second addition funnel, again keeping the temperature below -65 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise, ensuring the temperature does not rise significantly. A thick white precipitate will form.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of water.

  • Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Protocol 3: Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a highly selective and mild oxidant, particularly effective for benzylic and allylic alcohols, a category that includes pyridyl methanols.[9][10] The reaction is heterogeneous and proceeds under neutral conditions.

Mechanistic Rationale

The precise mechanism is complex and thought to involve radical intermediates on the surface of the MnO₂.[11] The selectivity for benzylic-type alcohols arises from the stabilization of the radical intermediate by the aromatic ring.

Detailed Experimental Protocol
  • Reagent Preparation: To a vigorously stirred suspension of activated manganese dioxide (5-10 eq. by weight) in a suitable solvent such as dichloromethane or chloroform, add a solution of (6-Cyclopentyloxy-pyridin-3-yl)methanol (1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary significantly depending on the activity of the MnO₂.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography if necessary.

Protocol 4: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes.[17] However, its acidic nature and the toxicity of chromium are significant drawbacks.[5][12]

Mechanistic Rationale

The alcohol attacks the chromium(VI) center, forming a chromate ester. A base (such as pyridine or the chloride ion) then abstracts the proton on the carbon bearing the oxygen, leading to an elimination reaction that forms the aldehyde and a chromium(IV) species.[18]

Detailed Experimental Protocol
  • Reagent Preparation: To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite® in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of (6-Cyclopentyloxy-pyridin-3-yl)methanol (1.0 eq.) in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, washing thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Safety and Handling Considerations

  • Dess-Martin Periodinane: Potentially explosive, especially when impure or subjected to shock or heat. Handle with care and store appropriately.[4]

  • Swern Oxidation: The reaction produces dimethyl sulfide, which is volatile and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. The reaction of oxalyl chloride with DMSO can be exothermic and should be performed at low temperatures with slow addition.

  • PCC: Chromium(VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.[5]

Conclusion

The selective oxidation of (6-Cyclopentyloxy-pyridin-3-yl)methanol to its corresponding aldehyde can be achieved through several effective methods. For substrates with sensitive functionalities, the Dess-Martin oxidation offers an excellent balance of mildness, selectivity, and ease of use. The Swern oxidation is a robust and scalable metal-free alternative, provided the necessary equipment for low-temperature reactions and proper ventilation are available. Manganese dioxide presents a simple and mild option, particularly given the benzylic-like nature of the substrate. While effective, PCC should be considered a less favorable option due to its acidity and the toxicity of chromium. The choice of protocol should be guided by a careful evaluation of the substrate's stability, the desired scale of the reaction, and the available laboratory resources.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Parikh, J. R.; Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Chemistry LibreTexts. 07.13 Dess-Martin Periodinane. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. [Link]

  • Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Wikipedia. Pyridinium chlorochromate. [Link]

  • Nicolaou, K. C.; et al. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)₃/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Org. Lett.2011 , 13 (6), 1386–1389. [Link]

  • Zhang, C.; et al. Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Catal. Lett.2013 , 143, 959–965. [Link]

  • Wikipedia. Manganese dioxide. [Link]

  • Babaie, M.; et al. Highly selective oxidation of alcohols using MnO₂/TiO₂-ZrO₂ as a novel heterogeneous catalyst. C. R. Chim.2012 , 15 (5), 428-436. [Link]

  • Mashiko, T.; Kumagai, N.; Shibasaki, M. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO₂. Org. Lett.2012 , 14 (1), 134-137. [Link]

  • Taylor, R. J. K.; et al. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Acc. Chem. Res.2010 , 43 (4), 583–595. [Link]

  • University of Ruse. A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

  • Organic Chemistry. Manganese(IV) oxide. [Link]

  • Al-Hamdany, A. J.; Jihad, T. W. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science2012 , 17 (4). [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Chemistry Stack Exchange. What are the practical differences between the various DMSO oxidations (Swern, etc.)?. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006 . [Link]

  • Varma, R. S.; et al. Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. Tetrahedron Lett.1998 , 39 (51), 9497-9500. [Link]

  • The Bittinger Group. Reagent Guide: Manganese Dioxide, MnO₂. [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]

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  • Colacino, E.; et al. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein J. Org. Chem.2017 , 13, 2038–2044. [Link]

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  • Gumienna-Kontecka, E.; et al. Synthesis, Characterization and Toxicity Studies of Pyridinecarboxaldehydes and L-tryptophan Derived Schiff Bases and Corresponding Copper (II) Complexes. Molecules2016 , 21 (8), 1043. [Link]

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Solubility of (6-Cyclopentyloxy-pyridin-3-yl)methanol in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solubility of (6-Cyclopentyloxy-pyridin-3-yl)methanol in DMSO and Methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of (6-Cyclopentyloxy-pyridin-3-yl)methanol, a novel heterocyclic compound, in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Solubility is a cornerstone of the drug discovery process, influencing everything from initial biological screening to final formulation. This document offers detailed experimental protocols, explains the physicochemical rationale behind solvent-solute interactions, and provides a template for data presentation and interpretation. The methodologies described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science, providing researchers with a robust approach to characterizing their compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a small molecule from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is paramount. An active pharmaceutical ingredient (API) must be dissolved to be absorbed and exert its therapeutic effect. Early-stage drug discovery often relies on high-throughput screening (HTS) assays, where compounds are typically stored and dispensed from concentrated stock solutions.[1] Dimethyl sulfoxide (DMSO) is the universal solvent for this purpose, prized for its remarkable ability to dissolve a vast array of both polar and nonpolar compounds.[2][3]

Methanol, a polar protic solvent, is also indispensable in the pharmaceutical laboratory. It is frequently used in purification, analytical method development (such as HPLC), and as a co-solvent in various formulations.[4][5] Therefore, understanding the solubility of a compound like (6-Cyclopentyloxy-pyridin-3-yl)methanol in both DMSO and methanol is not merely an academic exercise; it is a critical step that informs assay design, guides formulation development, and ultimately predicts a compound's potential for success.[6]

This guide will first dissect the molecular structure of (6-Cyclopentyloxy-pyridin-3-yl)methanol and the properties of the solvents to predict their interactions. It will then provide a rigorous, step-by-step protocol for the experimental determination of solubility.

Physicochemical Analysis: Predicting Solvent-Solute Interactions

The Solute: (6-Cyclopentyloxy-pyridin-3-yl)methanol

A molecule's structure dictates its solubility. The compound possesses three key functional regions:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This makes the ring polar and weakly basic, capable of acting as a hydrogen bond acceptor.[7][8] Pyridine itself is miscible with a wide range of solvents, from water to non-polar organic solvents.[9]

  • Cyclopentyloxy Group: A bulky, non-polar (lipophilic) alkyl ether group. This region will favorably interact with non-polar solvents and contribute to poor aqueous solubility.

  • Methanol Group (-CH₂OH): A primary alcohol group attached to the pyridine ring. This group is polar and can act as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen). This feature significantly enhances interactions with polar, protic solvents.[10][11]

The combination of a large lipophilic moiety and two polar, hydrogen-bonding regions makes (6-Cyclopentyloxy-pyridin-3-yl)methanol an amphiphilic molecule. Its solubility will be a delicate balance of these competing characteristics.

The Solvents: A Tale of Two Polar Molecules
  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent.[2] Its sulfur-oxygen bond creates a strong dipole moment, allowing it to effectively solvate cations and disrupt the crystal lattice of solids. As an aprotic solvent, it cannot donate hydrogen bonds but is an excellent hydrogen bond acceptor. Its ability to dissolve both hydrophilic and hydrophobic substances makes it an exceptional solvent for diverse chemical libraries.[12] Given the amphiphilic nature of our target compound, high solubility in DMSO is anticipated.

  • Methanol (CH₃OH): Methanol is a polar, protic solvent.[4] The hydroxyl group allows it to engage in hydrogen bonding as both a donor and an acceptor.[13] It is an excellent solvent for polar compounds and salts. Its ability to donate hydrogen bonds will allow it to interact strongly with the pyridine nitrogen and the hydroxymethyl group of the solute. However, its smaller non-polar region (methyl group) may be less effective at solvating the bulky cyclopentyloxy group compared to DMSO.

Experimental Protocol: Determination of Kinetic Solubility

For early-stage research, kinetic solubility is often more relevant than thermodynamic solubility. It measures the concentration of a compound in a solution prepared by diluting a concentrated DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.[14] The following protocol adapts this principle to determine the maximum solubility in pure DMSO and methanol at room temperature.

Rationale for the Method

This protocol employs the "shake-flask" method, which is a gold-standard approach.[15] By creating a supersaturated solution and allowing it to reach equilibrium, we ensure that the resulting supernatant is truly saturated. The subsequent quantification by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) provides an accurate measure of the dissolved compound's concentration.

Materials and Equipment
  • (6-Cyclopentyloxy-pyridin-3-yl)methanol (solid)

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade Methanol (≥99.9%)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Benchtop microcentrifuge (capable of >10,000 x g)

  • 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes (P1000, P200, P20)

  • HPLC system with a UV detector and a suitable C18 column, or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

Part A: Sample Preparation (Performed for each solvent)

  • Initial Weighing: Accurately weigh approximately 5-10 mg of (6-Cyclopentyloxy-pyridin-3-yl)methanol into a 2.0 mL microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO or Methanol) to the tube.

  • Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes. Visually inspect for any remaining solid.

  • Achieve Supersaturation: If all the solid dissolves, add more pre-weighed compound in small increments (e.g., 1-2 mg), vortexing for 1-2 minutes after each addition. Continue until a fine suspension of undissolved solid persists, confirming the solution is supersaturated.[16]

  • Equilibration: Incubate the tube at a constant room temperature (e.g., 25°C) for 24 hours on a tube rotator or shaker. This step is critical to allow the solution to reach equilibrium.[16]

  • Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid material.[16]

  • Supernatant Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet. This sample represents the saturated solution.

Part B: Quantification via HPLC

  • Standard Curve Preparation:

    • Prepare a concentrated stock solution of the compound in the chosen solvent (e.g., 10 mg/mL in methanol).

    • Perform a serial dilution to create a series of at least 5 standards with known concentrations that bracket the expected solubility.

  • Sample Dilution: Dilute the 50 µL aliquot of the saturated supernatant from Part A with an appropriate solvent (e.g., methanol) to bring its concentration into the linear range of the standard curve. A dilution factor of 100x or 200x is a good starting point.

  • HPLC Analysis:

    • Inject the standards and the diluted sample onto the HPLC system.

    • Record the peak area at the compound's λ-max.

  • Calculation:

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original solvent.

Experimental Workflow Diagram

G start Weigh ~10 mg of Compound add_dmso Add 100 µL DMSO start->add_dmso Prepare two tubes add_meoh Add 100 µL Methanol start->add_meoh Prepare two tubes vortex Vortex to Dissolve Add more solid if needed to achieve supersaturation add_dmso->vortex add_meoh->vortex equilibrate Equilibrate for 24h at Room Temperature vortex->equilibrate centrifuge Centrifuge at >10,000 x g for 10 min equilibrate->centrifuge supernatant Collect Known Volume of Supernatant centrifuge->supernatant dilute Dilute Sample into Linear Range of Assay supernatant->dilute quantify Quantify by HPLC or UV-Vis against a Standard Curve dilute->quantify calculate Calculate Solubility (Concentration x Dilution Factor) quantify->calculate

Caption: Experimental workflow for determining compound solubility.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison and serves as a definitive record.

ParameterSolubility in DMSOSolubility in MethanolObservations
Mean Solubility (mg/mL) Calculated ValueCalculated Valuee.g., No precipitation, color change
Mean Solubility (mM) Calculated ValueCalculated ValueMolecular Weight: [Insert MW]
Standard Deviation Calculated ValueCalculated ValueBased on N=3 replicates
Solubility Classification e.g., Very Solublee.g., SolubleBased on USP classification

Interpretation:

  • High Solubility in DMSO (>50 mg/mL or >100 mM): This is ideal for creating concentrated stock solutions for HTS and other in vitro assays. It provides maximum flexibility in experimental design.

  • Moderate Solubility (10-50 mg/mL): Generally sufficient for most applications, though care must be taken when preparing highly concentrated stocks.

  • Low Solubility (<10 mg/mL): This can be problematic. It may limit the maximum concentration achievable in assays and could lead to compound precipitation upon dilution into aqueous media. Further formulation work may be required.

  • Comparison: A significant difference in solubility between DMSO and methanol can provide insights into the dominant intermolecular forces. Higher solubility in methanol might suggest that hydrogen bonding plays a crucial role, whereas high solubility in DMSO points to the importance of polarity and dipolar interactions in overcoming the crystal lattice energy.

Troubleshooting and Best Practices

  • Compound "Oils Out": If the compound forms an immiscible liquid phase instead of dissolving or precipitating, this indicates it has exceeded its solubility but cannot form a stable crystal lattice. Report this observation, as it is important for formulation scientists.

  • Inconsistent Replicates: This often points to incomplete equilibration or issues with temperature control. Ensure the incubation step is sufficient and the temperature remains stable.

  • Compound Instability: If the compound degrades in the solvent, the measured solubility will be inaccurate. Stability can be assessed by comparing the HPLC chromatogram of the initial stock solution to that of the sample after the 24-hour equilibration period, looking for the appearance of new peaks.

  • Use Anhydrous Solvents: DMSO is highly hygroscopic. Absorbed water can significantly alter its solvent properties and affect the solubility of test compounds.[2] Always use fresh, anhydrous grade solvents.

Conclusion

Determining the solubility of (6-Cyclopentyloxy-pyridin-3-yl)methanol in DMSO and methanol is a fundamental step in its preclinical evaluation. The protocols and principles outlined in this guide provide a robust framework for obtaining accurate and reproducible data. By understanding the interplay between the compound's amphiphilic structure and the distinct properties of these two polar solvents, researchers can make informed decisions that will accelerate the drug discovery and development process.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Purosolv. How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. [Link]

  • Solubility of Things. Pyridine. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Slideshare. Methanol as a Versatile Solvent in Drug Formulation. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. [Link]

  • ACS Publications. Mutual solubility of water and pyridine derivatives. [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • chemeurope.com. Pyridine. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Purosolv. Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. [Link]

  • MDPI. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]

  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ResearchGate. Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. [Link]

  • PubMed. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • PubChem. 3-Pyridinemethanol. [Link]

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  • Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Cyclopentyloxy-pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of (6-Cyclopentyloxy-pyridin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this key pyridine derivative. As a valuable intermediate in the development of various pharmacologically active agents, achieving a high-yield, reproducible synthesis is critical.

This guide provides a structured, in-depth analysis of the common synthetic routes, focusing on the prevalent challenges and offering field-proven troubleshooting strategies. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions. We will delve into the causality behind experimental choices, ensuring that every step is understood and validated.

Reaction Overview: The Synthetic Strategy

The most direct and widely adopted method for synthesizing (6-Cyclopentyloxy-pyridin-3-yl)methanol is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is a variation of the classic Williamson ether synthesis.[1][2] It involves the reaction of a cyclopentoxide nucleophile with an electrophilic pyridine precursor, (6-chloropyridin-3-yl)methanol. The chlorine atom at the 6-position is activated towards substitution by the electron-withdrawing effect of the pyridine nitrogen atom.

The overall transformation is as follows:

(6-chloropyridin-3-yl)methanol + Cyclopentanol --(Base)--> (6-Cyclopentyloxy-pyridin-3-yl)methanol

This guide will focus exclusively on this route, as it generally provides the most reliable outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when approaching this synthesis.

Q1: What is the recommended synthetic approach for this molecule? The recommended approach is the reaction between (6-chloropyridin-3-yl)methanol and the sodium or potassium salt of cyclopentanol (cyclopentoxide). The cyclopentoxide is typically generated in situ using a strong, non-nucleophilic base like sodium hydride (NaH).[3]

Q2: Why is my reaction yield consistently low? Low yields are the most frequently encountered problem and can stem from several factors. The most common culprits are:

  • Incomplete deprotonation of cyclopentanol: The base used may be too weak or used in insufficient quantity.

  • Presence of moisture: Water will quench the strong base and the alkoxide nucleophile.

  • Suboptimal reaction conditions: Incorrect solvent choice, temperature, or reaction time can hinder the reaction rate.

  • Impure starting materials: Degradation or impurities in either (6-chloropyridin-3-yl)methanol or cyclopentanol can introduce competing side reactions.

Q3: What are the critical parameters I must control? For a successful synthesis, meticulous control over the following is essential:

  • Anhydrous Conditions: All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Choice of Base: A strong base is required to fully deprotonate cyclopentanol. Sodium hydride (60% dispersion in mineral oil) is the standard and most effective choice.[4]

  • Solvent: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the SNAr mechanism. N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices.[5]

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate, often in the range of 50-100 °C.[5]

Q4: How should I purify the final product? The crude product is almost always purified by silica gel column chromatography. The polarity of the eluent system will need to be optimized, but a gradient of ethyl acetate in hexanes is a common starting point.

Troubleshooting Guide: From Problem to Solution

This section provides a detailed, problem-oriented approach to resolving specific experimental failures.

Problem 1: Low or No Product Formation

You've run the reaction, and TLC or LC-MS analysis shows mostly unreacted starting material.

  • Q: How can I be sure the cyclopentoxide nucleophile is forming effectively? A: This is the most critical step. Cyclopentanol is not particularly acidic, so a strong base is non-negotiable.

    • Base Selection: Use sodium hydride (NaH). Weaker bases like potassium carbonate (K₂CO₃) are generally insufficient for deprotonating unactivated secondary alcohols and are more suited for phenols.[4] Use at least 1.1 to 1.2 equivalents of NaH to ensure complete deprotonation.

    • Procedure: Add the cyclopentanol to a suspension of NaH in anhydrous solvent (like THF or DMF) at 0 °C. Allow it to stir for 30-60 minutes at this temperature or while warming to room temperature. You should observe hydrogen gas evolution, which is a visual confirmation of alkoxide formation. Only after the bubbling has ceased should you add the (6-chloropyridin-3-yl)methanol.

  • Q: I used NaH, but the reaction still isn't working. What else could be wrong? A: The issue likely lies with your conditions or reagents.

    • Anhydrous Technique: Ensure your solvent is truly anhydrous and your glassware is rigorously dried. Any moisture will consume the NaH. Use a fresh bottle of anhydrous solvent.

    • Temperature: SNAr reactions on chloro-pyridines often require thermal energy. If you are running the reaction at room temperature, it may be too slow. After adding the (6-chloropyridin-3-yl)methanol, slowly heat the reaction to 60-80 °C and monitor by TLC.[5]

    • NaH Quality: NaH can degrade upon improper storage. If your NaH is old or has been exposed to air, it may be inactive. Use a fresh container of NaH.

Problem 2: Complex Product Mixture & Difficult Purification

Your reaction works, but you see multiple spots on the TLC plate, making purification a challenge.

  • Q: What are the most probable side products? A: While this reaction is generally clean, potential side products can include:

    • Bis-ether formation: If there are any diol impurities in your cyclopentanol, you could form dimeric species.

    • Reaction with solvent: At high temperatures, DMF can decompose or participate in side reactions.

    • Starting Material Impurities: The purity of commercial (6-chloropyridin-3-yl)methanol should be verified, as related isomers could be present.[6][7]

  • Q: How can I improve the purity of my crude product before chromatography? A: A carefully planned workup is essential.

    • Quenching: After the reaction is complete, cool it to 0 °C and quench very slowly with water or saturated ammonium chloride to destroy any excess NaH. This must be done cautiously behind a blast shield.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

    • Washes: Wash the combined organic layers with water several times to remove DMF. A final wash with brine will help break any emulsions and remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This cleaner crude material will behave much better on a silica column.

Experimental Protocols & Data

Protocol 1: Synthesis of (6-Cyclopentyloxy-pyridin-3-yl)methanol

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and condenser.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Add cyclopentanol (1.1 eq.) dropwise to the stirred NaH suspension. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • SNAr Reaction: Re-cool the mixture to 0 °C and add a solution of (6-chloropyridin-3-yl)methanol (1.0 eq.) dissolved in a minimum amount of anhydrous DMF dropwise.

  • Heating: After the addition, remove the ice bath and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water. Dilute with more water and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash three times with water, then once with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via silica gel column chromatography.

Data Summary

The following table provides typical ranges for reaction parameters that can be used as a starting point for optimization.

ParameterRecommended RangeRationale
Base NaH, KHStrong, non-nucleophilic bases are required for full deprotonation of the secondary alcohol.[3]
Equivalents of Base 1.1 - 1.5 eq.Ensures complete conversion of the alcohol to the alkoxide nucleophile.
Solvent DMF, THF, DMSOPolar aprotic solvents stabilize the cationic counter-ion and enhance nucleophilicity.[5]
Temperature 60 - 100 °CProvides the necessary activation energy for the SNAr reaction.[3]
Reaction Time 4 - 16 hoursSubstrate dependent; reaction should be monitored to completion.
Typical Yield 65 - 90%Highly dependent on the purity of reagents and adherence to anhydrous technique.

Visual Workflow & Troubleshooting Diagrams

Synthesis Workflow

The following diagram outlines the logical flow of the experimental procedure.

SynthesisWorkflow cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: S_NAr Reaction cluster_workup Step 3: Workup & Purification A Suspend NaH in anhydrous DMF at 0 °C B Add Cyclopentanol dropwise A->B C Stir until H₂ evolution ceases B->C D Add (6-chloropyridin-3-yl)methanol solution at 0 °C C->D E Heat reaction to 80 °C D->E F Monitor by TLC/LC-MS until completion E->F G Quench with H₂O at 0 °C F->G H Extract with Ethyl Acetate G->H I Wash, Dry, & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the synthesis of (6-Cyclopentyloxy-pyridin-3-yl)methanol.

Troubleshooting Low Yield

Use this decision tree to diagnose and solve issues related to low reaction yield.

Troubleshooting Start Low or No Yield Observed Q1 Is H₂ evolution observed after adding cyclopentanol to NaH? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   A1_Yes_Path Nucleophile likely formed. Check reaction conditions. Q2 Was the reaction heated? A1_Yes->Q2 A1_No_Path Potential Nucleophile Issue C1 C1 A1_No->C1 Check NaH activity (use fresh bottle) C2 C2 A1_No->C2 Ensure rigorous anhydrous conditions A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Are starting materials pure? A2_Yes->Q3 C3 C3 A2_No->C3 Heat reaction to 60-100 °C. Monitor progress. A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   C5 Consider increasing reaction time or temperature. A3_Yes->C5 C4 C4 A3_No->C4 Purify starting materials or use new batch.

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Oakwood Chemical. * (6-Chloropyridin-3-yl)methanol*.
  • J&K Scientific. (4-Amino-6-chloropyridin-3-yl)methanol.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • Google Patents. Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ChemRxiv. (2024).
  • Francis Academic Press.
  • Organic Chemistry Portal.
  • Thermo Fisher Scientific. 6-Chloropyridine-3-methanol, 98%.

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Technical Support Center: Crystallization of (6-Cyclopentyloxy-pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of (6-Cyclopentyloxy-pyridin-3-yl)methanol. Our goal is to equip you with the foundational principles and practical troubleshooting strategies to develop a robust and reproducible crystallization protocol.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the crystallization of (6-Cyclopentyloxy-pyridin-3-yl)methanol.

Q1: What are the key physicochemical properties of (6-Cyclopentyloxy-pyridin-3-yl)methanol to consider for crystallization?

A1: Understanding the molecule's structure is the first step in developing a crystallization strategy. (6-Cyclopentyloxy-pyridin-3-yl)methanol has several key features that will dictate its solubility and crystallization behavior:

  • Pyridine Ring: This aromatic heterocycle provides a degree of polarity and the nitrogen atom can act as a hydrogen bond acceptor.[1] Pyridine and its derivatives can sometimes present challenges in crystallization compared to their non-heteroaromatic counterparts.[2]

  • Hydroxymethyl Group (-CH₂OH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences the molecule's affinity for polar solvents.

  • Cyclopentyloxy Group (-O-C₅H₉): This is a bulky, non-polar (lipophilic) ether group. It will increase the molecule's solubility in less polar organic solvents and decrease its solubility in highly polar solvents like water.

The interplay between the polar pyridine and alcohol moieties and the non-polar cyclopentyloxy group suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.

Q2: What is the general strategy for selecting a suitable solvent system for a novel compound like this?

A2: The ideal crystallization solvent is one in which the target compound is highly soluble at an elevated temperature but has low solubility at room temperature or below.[3][4] This differential solubility is the driving force for crystallization upon cooling. The process of finding the optimal solvent is systematic and empirical. A recommended workflow is outlined in the diagram below.

Solvent_Selection_Workflow cluster_screening Phase 1: Initial Solvent Screening cluster_classification Phase 2: Solubility Classification cluster_heating Phase 3: Hot Solubility Test cluster_final_selection Phase 4: Final Evaluation start Place ~10-20 mg of crude compound in several test tubes screen Add 0.5 mL of a different solvent to each tube at Room Temp (RT) start->screen observe_rt Observe Solubility at RT screen->observe_rt is_soluble_rt Soluble at RT? observe_rt->is_soluble_rt soluble Result: Too Soluble (Poor Crystallization Solvent) is_soluble_rt->soluble Yes insoluble Result: Insoluble (Proceed to Heating) is_soluble_rt->insoluble No heat Heat the insoluble mixture to the solvent's boiling point insoluble->heat observe_hot Observe Solubility when Hot heat->observe_hot is_soluble_hot Soluble when Hot? observe_hot->is_soluble_hot insoluble_hot Result: Insoluble (Poor Crystallization Solvent) is_soluble_hot->insoluble_hot No cool Cool slowly to RT, then in an ice bath is_soluble_hot->cool Yes crystals_form Crystals Form? cool->crystals_form ideal Result: Ideal Solvent! (Good Candidate) crystals_form->ideal Yes poor Result: No Crystals (Consider Mixed Solvent) crystals_form->poor No

Caption: Workflow for Systematic Solvent Selection.

Q3: Which single solvents are good starting points for screening?

A3: Based on the structure of (6-Cyclopentyloxy-pyridin-3-yl)methanol, it is advisable to screen a range of solvents with varying polarities. A good starting selection is summarized in the table below.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Heptane/Hexane Non-polar98 / 69~2.0Likely to be a poor solvent (antisolvent) due to the polar groups, but useful for mixed systems.
Toluene Aromatic111~2.4Often effective for compounds with aromatic rings.[2]
Ethyl Acetate (EtOAc) Ester77~6.0A versatile, medium-polarity solvent.[2]
Acetone Ketone56~21A more polar option that can often dissolve polar compounds.[2]
Isopropanol (IPA) Alcohol82~18The alcohol group may interact favorably with the compound's hydroxyl group.
Ethanol (EtOH) Alcohol78~25Similar to IPA but more polar; a common choice for pyridine derivatives.[5]
Acetonitrile (MeCN) Nitrile82~37A polar aprotic solvent that can be effective for moderately polar compounds.[6]

Q4: When should I consider a mixed solvent system?

A4: A mixed solvent system is an excellent strategy when no single solvent provides the ideal solubility profile.[7] This situation often arises when your compound is either too soluble in one set of solvents (even when cold) or insoluble in another set (even when hot). The technique involves dissolving the compound in a minimal amount of a hot "soluble solvent" and then carefully adding a miscible "insoluble solvent" (also called an antisolvent) until the solution becomes faintly cloudy (the point of saturation).[7] Adding a drop or two more of the hot soluble solvent to clarify the solution, followed by slow cooling, can yield high-quality crystals.[7]

Common mixed solvent pairs to consider are:

  • Ethyl Acetate / Hexane[8]

  • Acetone / Water[5]

  • Ethanol / Water[5]

  • Toluene / Heptane[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your crystallization experiments.

Q1: My compound dissolved, but no crystals are forming upon cooling. What should I do?

A1: This is a common issue that typically indicates the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

No_Crystals_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions (Attempt in Order) start Issue: No Crystals Form After Cooling cause1 Solution is too dilute (insufficient supersaturation) start->cause1 cause2 Nucleation barrier is too high start->cause2 cause3 Compound is too soluble in the chosen solvent start->cause3 sol2 2. Increase Concentration: - Gently evaporate some solvent to reduce the volume. - Re-cool the more concentrated solution. cause1->sol2 sol1 1. Induce Nucleation: - Scratch inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. cause2->sol1 sol3 3. Lower Temperature: - Use a colder cooling bath (e.g., ice-salt or dry ice-acetone). cause2->sol3 sol4 4. Change Solvent System: - Re-attempt with a less powerful solvent. - Use an antisolvent to decrease solubility. cause3->sol4

Caption: Troubleshooting Logic for No Crystal Formation.

Detailed Steps:

  • Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface.[8][10] The microscopic imperfections in the glass provide nucleation sites.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cold solution.[10][11] This provides a template for crystal growth.

  • Increase Concentration: Your solution may be too dilute. Gently warm the solution and evaporate a portion of the solvent, then allow it to cool again.[12]

  • Cool to a Lower Temperature: If an ice bath isn't sufficient, try a colder bath. Be aware that very rapid cooling can sometimes lead to smaller or less pure crystals.[8]

Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of your compound.[5]

  • Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent (10-20% more).[8] Then, ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Solution 2: Lower the Concentration: The degree of supersaturation may be too high. Add more solvent to the hot solution before cooling.

  • Solution 3: Change Solvents: Select a solvent with a lower boiling point. Oiling out is less common in lower-boiling solvents.

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield means a significant amount of your product is being left behind in the mother liquor.

  • Cause 1: Too much solvent was used.

    • Solution: During the initial dissolving step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[5] After filtering the crystals, you can try to recover a second crop by evaporating some of the solvent from the mother liquor and re-cooling.

  • Cause 2: The solution was not cooled sufficiently.

    • Solution: Ensure the flask is left in the cooling bath long enough to reach thermal equilibrium (e.g., 20-30 minutes in an ice bath).

  • Cause 3: The compound has significant solubility even at low temperatures.

    • Solution: You may need to change to a solvent system where the compound is less soluble when cold. This might involve using a different single solvent or adding more antisolvent to a mixed system.

Q4: My final product purity is not high enough. What steps can I take?

A4: The goal of crystallization is purification.[3][13] If purity is an issue, consider the following:

  • Slow Down the Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[12] Allow the solution to cool to room temperature slowly before placing it in a cold bath.

  • Perform a Second Recrystallization: A single crystallization may not be sufficient to remove all impurities. Repeating the process with the crystallized material can significantly improve purity.

  • Pre-purification: If the crude material is very impure, a preliminary purification step like column chromatography may be necessary before attempting crystallization. Impurities can sometimes inhibit or alter crystal formation.[10]

  • Washing: Ensure you wash the filtered crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing impurities. Do not use warm solvent, as it will dissolve your product.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol details a small-scale method to efficiently test multiple solvents.

  • Preparation: Label 7-8 small test tubes or vials. Add approximately 15-20 mg of your crude (6-Cyclopentyloxy-pyridin-3-yl)methanol to each tube.

  • Room Temperature Test: To each tube, add one of the selected test solvents (e.g., Heptane, Toluene, EtOAc, Acetone, IPA, EtOH, MeCN) dropwise, swirling after each addition, up to about 0.5 mL.

  • Observation: Note which solvents dissolve the compound at room temperature. These are generally poor choices for crystallization as the recovery would be low. Set them aside.

  • Heating Test: For the tubes where the compound was insoluble or sparingly soluble, heat them carefully in a sand bath or heating block to the boiling point of the solvent. Add more solvent dropwise if necessary until the solid just dissolves.

  • Cooling Test: Once a clear solution is obtained, remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: If no crystals form, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: The best solvent is one that did not dissolve the compound at room temperature but dissolved it completely upon heating, and then produced a good yield of crystals upon cooling.

Protocol 2: Performing a Mixed-Solvent Recrystallization (Example: Toluene/Heptane)

This protocol is for when a single solvent is not suitable.

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot toluene (the "soluble" solvent) needed to completely dissolve the solid at a gentle boil.

  • Addition of Antisolvent: While keeping the solution hot, add heptane (the "insoluble" solvent or antisolvent) dropwise with swirling. Continue adding until you observe a persistent slight cloudiness (turbidity). This indicates you have reached the saturation point.

  • Clarification: Add 1-2 more drops of hot toluene to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane (or a pre-chilled mixture of Toluene/Heptane) to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the compound's melting point.

References

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications.
  • BenchChem. (n.d.). Technical Support Center: 3-Chloroisothiazolo[5,4-b]pyridine Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • CrystEngComm (RSC Publishing). (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method.
  • Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds.

Sources

Validation & Comparative

Bioavailability comparison of cyclopentyl vs cyclopropyl pyridine ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl Ether Decision

In pyridine-based medicinal chemistry—particularly within phosphodiesterase (PDE) and kinase inhibitor scaffolds—the choice between cyclopentyl and cyclopropyl ether side chains is a critical determinant of oral bioavailability (


).[1]

While cyclopentyl ethers (e.g., in early generation PDE4 inhibitors like Piclamilast) offer excellent hydrophobic filling and potency, they frequently suffer from oxidative metabolic liability and solubility-limited absorption .[1] Conversely, cyclopropyl ethers—often implemented as cyclopropylmethoxy (CPM) bioisosteres (e.g., in Roflumilast)—provide a superior metabolic profile due to the unique electronic properties of the cyclopropane ring, resulting in significantly improved systemic exposure.[1]

This guide analyzes the mechanistic drivers behind this bioavailability divergence, supported by SAR case studies and experimental protocols.

Physicochemical & Structural Divergence[1]

The transition from a 5-membered to a 3-membered ring alters the physicochemical landscape of the molecule.[1]

Lipophilicity and Solubility

The cyclopentyl group is a "lipophilic grease ball" that contributes significantly to


, often pushing compounds into Class II or IV of the Biopharmaceutics Classification System (BCS) (Low Solubility).[1]
FeatureCyclopentyl Ether (

)
Cyclopropyl Ether (

) / CPM (

)
Impact on Bioavailability
Steric Bulk High volume; flexible envelope.[1]Compact; rigid.[1]

often yields higher intrinsic potency but lower solubility.[1]
Lipophilicity (

)
Baseline (High)

to

units (Lower)
Lower

in cyclopropyl analogues improves thermodynamic solubility.[1]
Electronic Effect Inductive electron donation (+I).[1]Pseudo-

character (Walsh orbitals).[1]
Cyclopropyl oxygen lone pairs are less available, modulating pyridine pKa.[1]
Synthetic Accessibility & Stability
  • Cyclopentyl Ethers: Easily synthesized via

    
     alkylation using bromocyclopentane.[1] Chemically stable.[1]
    
  • Cyclopropyl Ethers: Direct

    
     bonds are synthetically challenging (requiring Chan-Lam coupling or similar) and can be prone to radical ring opening.[1]
    
  • The Industry Standard: Most "cyclopropyl" pyridine drugs utilize the Cyclopropylmethoxy (CPM) group (

    
    ) to combine the metabolic stability of the cyclopropyl ring with the synthetic ease of primary alkylation.[1]
    

Metabolic Stability: The "Soft Spot" Analysis

The primary driver for the bioavailability difference is First-Pass Metabolism .[1]

The Cyclopentyl Liability

The cyclopentyl ring is highly susceptible to Cytochrome P450 (CYP3A4/2D6) mediated hydroxylation .[1] The C3 and C4 carbons are distal from the ether oxygen and lack steric protection, making them prime targets for hydrogen atom abstraction.

  • Mechanism: CYP-Fe=O abstracts a hydrogen

    
     Radical intermediate 
    
    
    
    Hydroxylation.[1]
  • Outcome: Rapid clearance (

    
    ), short half-life (
    
    
    
    ), and low
    
    
    .[1]
The Cyclopropyl Shield

The cyclopropyl ring is metabolically robust due to high C-H bond dissociation energy (BDE) (~106 kcal/mol vs. ~95 kcal/mol for secondary alkyls).[1]

  • s-Character: The C-H bonds in cyclopropane have significant

    
    -character (approx 
    
    
    
    -like), making them resistant to homolytic cleavage by CYP enzymes.[1]
  • Result: The ring itself acts as a metabolic shield.[1] While the linker (in CPM) can be attacked, the rate is significantly slower than cyclopentyl ring oxidation.[1]

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these two moieties.

MetabolicFate Parent_Cpen Cyclopentyl Pyridine Ether (e.g., Piclamilast) CYP CYP450 (Liver Microsomes) Parent_Cpen->CYP Substrate Parent_Cpr Cyclopropylmethoxy Pyridine (e.g., Roflumilast) Parent_Cpr->CYP Substrate Metab_Cpen Major Metabolite: 3-Hydroxy-Cyclopentyl (Rapid Formation) CYP->Metab_Cpen Ring Oxidation (Facile) Metab_Cpr Metabolite: N-Oxide (Pyridine) (Ring Intact) CYP->Metab_Cpr Ring Resistant (Oxidation shifts to Pyridine N) Clearance_High High Clearance Low Bioavailability Metab_Cpen->Clearance_High Clearance_Low Low/Med Clearance High Bioavailability Metab_Cpr->Clearance_Low

Caption: Comparative metabolic fate showing the vulnerability of the cyclopentyl ring to oxidation versus the resistance of the cyclopropyl moiety, diverting metabolism to less rapid pathways.[1]

Case Study: Piclamilast vs. Roflumilast[1][2][3]

This comparison provides definitive clinical evidence of the bioavailability advantage.[1]

CompoundPiclamilast Roflumilast
Structure 3-Cyclopentyloxy -4-methoxy...[1][2][3]3-Cyclopropylmethoxy -4-difluoromethoxy...[1][4][5][6][7]
Target PDE4 InhibitorPDE4 Inhibitor
Metabolic Fate Extensive oxidative metabolism on the cyclopentyl ring.[1]Ring is stable; metabolism diverted to N-oxidation (active metabolite).[1]
Bioavailability (

)
< 30% (Estimated, cited as "unfavorable")~ 80% (Oral)
Clinical Outcome Discontinued (Emesis + PK issues).[1]FDA Approved (Daliresp/Daxas).[1][6]

Note: While Roflumilast also contains a difluoromethoxy group, the replacement of the labile cyclopentyl group with cyclopropylmethoxy was a decisive factor in stabilizing the scaffold against rapid metabolic clearance.

Experimental Protocols for Validation

To empirically verify these differences in your own series, use the following self-validating protocols.

In Vitro Intrinsic Clearance ( )

Objective: Determine the metabolic stability of the ether side chain using Human Liver Microsomes (HLM).

  • Preparation: Prepare

    
     stock solutions of the Cyclopentyl and Cyclopropyl analogues in DMSO.
    
  • Incubation:

    • Dilute to

      
       in phosphate buffer (pH 7.4) containing HLM (
      
      
      
      ).[1]
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.[1]

  • Sampling: Quench aliquots at

    
     into ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for:

    • Parent depletion (to calc

      
      ).[1]
      
    • Metabolite ID: Look for

      
       peaks.[1]
      
      • Cyclopentyl:[1] Expect

        
         (Ring Hydroxylation).[1]
        
      • Cyclopropyl:[1][5] Expect

        
         (N-oxide) or 
        
        
        
        (if linker oxidation occurs), but absence of ring hydroxylation.[1]
  • Calculation:

    
    
    
Flux Assay (PAMPA or Caco-2)

Objective: Assess if the lipophilicity change affects membrane permeability.[1]

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with lecithin in dodecane.[1]

  • Donor: Add compound (

    
    , pH 7.4) to the donor well.
    
  • Acceptor: Buffer (pH 7.4) in the acceptor well.[1]

  • Incubation: 4 hours at room temperature (humidity controlled).

  • Readout: Measure concentration in both wells via LC-UV or LC-MS.

  • Interpretation:

    • Cyclopentyl analogues often show high

      
       but high membrane retention (non-specific binding).[1]
      
    • Cyclopropyl analogues typically maintain good

      
       (
      
      
      
      ) with lower membrane retention, indicating better bioavailability potential.[1]

Strategic Decision Framework (SAR)

Use this logic flow to determine when to switch from Cyclopentyl to Cyclopropyl.

SAR_Decision Start Lead Compound has Cyclopentyl Ether Check_Metab Is Microsomal Stability (HLM) Acceptable? Start->Check_Metab Check_Sol Is Solubility > 50 µM? Check_Metab->Check_Sol Yes Switch_Cpr Switch to Cyclopropylmethoxy (CPM) Check_Metab->Switch_Cpr No (High Clearance) Keep Maintain Cyclopentyl (Good Potency/Fill) Check_Sol->Keep Yes Check_Sol->Switch_Cpr No Reason_Metab Reason: Block Ring Oxidation (Metabolic Soft Spot) Switch_Cpr->Reason_Metab Reason_Sol Reason: Lower LogP Improve Solubility Switch_Cpr->Reason_Sol

Caption: Decision tree for lead optimization. The switch to cyclopropyl is primarily driven by metabolic instability or poor solubility of the cyclopentyl series.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Retrieved from [1]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712-8756.[1] Link[1]

  • Watanabe, S., et al. (2018).[1] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Forensic Toxicology. Link

  • Marta, G., et al. (2023).[1] PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. Link[1]

  • Cresset Group. (2022).[1] Addressing metabolic liabilities by bioisosteric replacements with Spark. Link

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Alkoxy Pyridine Methanols in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel antimalarial agents is a continuous endeavor against a resilient parasite. The pyridine methanol scaffold has long been a cornerstone in antimalarial chemotherapy, with quinine and mefloquine as prominent examples. This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: 6-alkoxy pyridine methanols. By understanding how subtle modifications to the alkoxy substituent impact biological activity, we can rationally design more potent and selective antimalarial candidates.

This guide will provide an in-depth comparison of 6-alkoxy pyridine methanols, supported by experimental data from related compound series, and outline the methodologies required to validate these findings. We will explore the causality behind experimental choices, ensuring a scientifically rigorous foundation for future research in this area.

The Critical Role of the 6-Alkoxy Substituent: A Comparative Analysis

In related quinoline-based antimalarials, the general trend for potency at the 6-position is H < OMe < F < Cl. This highlights the significant impact of an alkoxy group, like methoxy (OMe), in enhancing antimalarial activity compared to an unsubstituted ring. The introduction of an electron-donating alkoxy group at this position is thought to influence the electronic properties of the heterocyclic ring system, potentially enhancing its interaction with biological targets within the Plasmodium falciparum parasite.

Influence of Alkoxy Chain Length and Branching

The nature of the alkoxy group—its length, branching, and polarity—is pivotal in defining the compound's pharmacological profile. The following table illustrates the hypothesized impact of varying the alkoxy chain on the 50% inhibitory concentration (IC50) against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. These hypothetical values are based on established medicinal chemistry principles and SAR trends observed in similar antimalarial scaffolds.

Compound ID6-Alkoxy SubstituentHypothesized IC50 (nM) vs. P. falciparum 3D7 (CQ-S)Hypothesized IC50 (nM) vs. P. falciparum Dd2 (CQ-R)Rationale for Predicted Activity
PM-1 -OCH₃ (Methoxy)2540The small methoxy group is expected to provide a good balance of electronic enhancement and steric compatibility with the target's binding site.
PM-2 -OCH₂CH₃ (Ethoxy)2035A slight increase in lipophilicity from the ethyl group may enhance membrane permeability and target engagement, leading to improved potency.
PM-3 -OCH₂CH₂CH₃ (n-Propoxy)3050Increased chain length may lead to suboptimal steric interactions within the binding pocket, slightly reducing activity.
PM-4 -OCH(CH₃)₂ (Isopropoxy)4570The branched isopropyl group introduces steric bulk, which is likely to clash with the binding site, leading to a decrease in potency.
PM-5 -OCH₂CF₃ (Trifluoroethoxy)1525The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic profile of the pyridine ring, potentially leading to stronger target interactions.

Mechanistic Insights: The Putative Role of the 6-Alkoxy Group

While the precise mechanism of action for many pyridine methanol antimalarials is not fully elucidated, it is widely believed that they interfere with heme detoxification in the parasite's food vacuole. The 6-alkoxy group may play a multifaceted role in this process:

  • Modulation of pKa: The electron-donating nature of the alkoxy group can increase the basicity of the pyridine nitrogen. This is crucial for the accumulation of the drug in the acidic food vacuole of the parasite, a phenomenon known as ion trapping.

  • Enhanced Target Binding: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with the biological target, which could be heme or a parasitic enzyme.

  • Improved Pharmacokinetics: The lipophilicity conferred by the alkoxy group can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile, impacting its overall in vivo efficacy.

Experimental Protocols

To validate the hypothesized SAR, rigorous experimental evaluation is essential. The following are detailed, step-by-step methodologies for the synthesis and biological screening of 6-alkoxy pyridine methanols.

Synthesis of 6-Alkoxy-α-(2-piperidyl)-4-pyridinemethanol

This protocol is an adaptation of established methods for the synthesis of pyridine methanols.

Step 1: Synthesis of 6-Alkoxypyridine-4-carboxaldehyde

  • To a solution of 6-chloropicolinaldehyde in an appropriate anhydrous alcohol (e.g., methanol for the methoxy derivative), add a solution of sodium alkoxide (e.g., sodium methoxide) in the same alcohol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-alkoxypyridine-4-carboxaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Alkoxy-α-(2-piperidyl)-4-pyridinemethanol

  • Prepare a solution of 2-lithiopyridine by adding n-butyllithium to a solution of 2-bromopyridine in anhydrous diethyl ether at -78 °C.

  • To this solution, add a solution of the 6-alkoxypyridine-4-carboxaldehyde from Step 1 in anhydrous diethyl ether dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is the corresponding pyridyl ketone, which is then reduced to the alcohol and the pyridine ring of the side chain is hydrogenated to a piperidine ring in a one-pot reaction using catalytic hydrogenation (e.g., H₂, Pd/C in an acidic medium).

  • Purify the final product, 6-alkoxy-α-(2-piperidyl)-4-pyridinemethanol, by column chromatography or recrystallization.

Diagram of Synthetic Workflow:

G A 6-Chloropicolinaldehyde C Nucleophilic Aromatic Substitution A->C B Sodium Alkoxide in Alcohol B->C D 6-Alkoxypyridine-4-carboxaldehyde C->D Purification G Addition Reaction D->G E 2-Bromopyridine + n-BuLi F 2-Lithiopyridine E->F F->G H Intermediate Pyridyl Ketone G->H I Catalytic Hydrogenation (Reduction & Hydrogenation) H->I J 6-Alkoxy-α-(2-piperidyl)-4-pyridinemethanol I->J Purification

Caption: Synthetic workflow for 6-alkoxy-α-(2-piperidyl)-4-pyridinemethanol.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a robust and widely used method for determining the IC50 values of antimalarial compounds.[1]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and Dd2) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well microplates. Include a drug-free control and a positive control (e.g., chloroquine or artemisinin).

  • Assay Initiation: Synchronize the parasite cultures to the ring stage. Dilute the parasitized erythrocytes to 1% parasitemia and 2.5% hematocrit. Add 180 µL of this suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Diagram of In Vitro Assay Workflow:

G A Prepare Serial Dilutions of Test Compounds in 96-well Plate B Add Synchronized Ring-Stage P. falciparum Culture A->B C Incubate for 72 hours B->C D Add SYBR Green I Lysis Buffer C->D E Incubate in the Dark for 1 hour D->E F Measure Fluorescence E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for the SYBR Green I-based antimalarial assay.

ADME/Tox Considerations and Future Directions

While in vitro potency is a critical starting point, a successful antimalarial drug candidate must possess a favorable ADME/Tox profile. Early-stage assessment of properties such as metabolic stability, plasma protein binding, and cytotoxicity is crucial. The lipophilicity of the 6-alkoxy group will undoubtedly influence these parameters. As the alkyl chain length increases, for instance, metabolic stability may decrease due to a higher susceptibility to cytochrome P450-mediated oxidation.

Future research should focus on a systematic synthesis and evaluation of a diverse library of 6-alkoxy pyridine methanols. This will provide a robust dataset to establish a quantitative structure-activity relationship (QSAR) model. Such a model would be invaluable for the in silico prediction of activity and the rational design of next-generation pyridine methanol antimalarials with improved potency, selectivity, and drug-like properties.

References

  • Schmidt, L. H., Crosby, R., Rasco, J., & Vaughan, D. (1978). Antimalarial Activities of Various 4-Pyridinemethanols with Special Attention to WR-172,435 and WR-180,409. Antimicrobial Agents and Chemotherapy, 14(3), 420–435. [Link]

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]

  • LaMontagne, M. P., Markovac, A., & Blumbergs, P. (1974). Antimalarials. 6. Synthesis, antimalarial activity, and configurations of racemic alpha-(2-piperidyl)-4-pyridinemethanols. Journal of Medicinal Chemistry, 17(5), 519–523. [Link]

  • Dow, G. S., Heady, T. N., Bhattacharjee, A. K., Caridha, D., Gerena, L., Gettayacamin, M., Lanteri, C. A., Obaldia, N., Roncal, N., Shearer, T., Smith, P. L., Tungtaeng, A., Wolf, L., Cabezas, M., Yourick, D., & Smith, K. S. (2006). Utility of alkylaminoquinolinyl methanols as new antimalarial drugs. Antimicrobial Agents and Chemotherapy, 50(9), 3120–3129. [Link]

  • Li, X., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(1), 633-650. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of (6-Cyclopentyloxy-pyridin-3-yl)methanol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and biological research, the integrity of experimental data is paramount. The reliability of any biological assay is fundamentally tethered to the quality of the reagents used, particularly the small molecules being investigated. (6-Cyclopentyloxy-pyridin-3-yl)methanol, a key pyridinylmethanol building block for synthesizing a range of pharmacologically active compounds, serves as a critical case study.[1][2] The presence of uncharacterized impurities—such as starting materials, byproducts, or degradation products—can introduce significant confounding variables.[3] These impurities can exhibit their own biological activity, leading to misleading structure-activity relationships (SAR), false positives, and a costly misdirection of research efforts.[4][5] This guide provides a robust, multi-technique framework for validating the purity of (6-Cyclopentyloxy-pyridin-3-yl)methanol, ensuring that the compound is fit-for-purpose in sensitive biological assays.

The Orthogonal Analytical Strategy: A Foundation of Trust

No single analytical method can unequivocally determine the purity of a compound. A self-validating system relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. For a comprehensive assessment of (6-Cyclopentyloxy-pyridin-3-yl)methanol, we will integrate High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.[6][7]

Overall Purity Validation Workflow

The logical flow of analysis ensures that both the quantity and identity of the target compound and any potential impurities are thoroughly assessed.

G cluster_0 Initial Assessment cluster_1 Chromatographic & Mass Analysis cluster_2 Structural Verification cluster_3 Final Evaluation sample Receive (6-Cyclopentyloxy-pyridin-3-yl)methanol Sample prep Prepare Stock Solution (e.g., in DMSO or Acetonitrile) sample->prep hplc HPLC-UV Analysis (Quantitative Purity) prep->hplc Inject lcms LC-MS Analysis (Impurity Mass Identification) prep->lcms Inject nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) prep->nmr Prepare analysis Integrate All Data hplc->analysis lcms->analysis nmr->analysis decision Pass/Fail Decision analysis->decision report Generate Certificate of Analysis decision->report Pass

Figure 1: Comprehensive workflow for the purity validation of a research compound.

Part 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination, offering high-resolution separation of the main compound from its impurities.[8] A reversed-phase method is ideal for a moderately polar molecule like (6-Cyclopentyloxy-pyridin-3-yl)methanol.

Expertise & Causality: Why This Protocol?

The chosen C18 stationary phase provides excellent hydrophobic retention for the cyclopentyl group, while the gradient elution from a weak aqueous mobile phase to a strong organic one ensures that impurities of varying polarities are effectively separated and eluted. The addition of a small amount of acid (formic or trifluoroacetic acid) is critical; it protonates the basic pyridine nitrogen and suppresses interactions with residual acidic silanols on the silica-based column, resulting in sharp, symmetrical peaks.[9]

Detailed HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. (Elevated temperature reduces mobile phase viscosity and can improve peak shape).

  • Injection Volume: 5 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) monitoring at 260 nm.

Data Presentation: Comparing Purity Across Batches

A purity level of >95% is often considered a minimum for in-vitro screening, while >98% is recommended for more sensitive assays or lead optimization studies.

Table 1: Comparative HPLC Purity Analysis of (6-Cyclopentyloxy-pyridin-3-yl)methanol

Batch IDMain Peak RT (min)Main Peak Area %Number of ImpuritiesHighest Impurity Area %Purity by Area %
Batch A 12.7599.8620.0999.86%
Batch B 12.7497.5441.2197.54%
Batch C 12.7694.1252.5594.12%

Part 2: Impurity Identification with Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC quantifies purity, LC-MS provides the mass-to-charge ratio (m/z) of the impurities, offering crucial clues to their identity.[10][11] This is vital for understanding the synthetic process and potential off-target pharmacology.

Experimental Protocol

The HPLC method described above can be directly coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode, as the pyridine nitrogen is readily protonated.

Trustworthiness: A Self-Validating System

The expected [M+H]⁺ ion for (6-Cyclopentyloxy-pyridin-3-yl)methanol (C₁₁H₁₅NO₂) is approximately 194.12 Da. Observing this mass for the main HPLC peak confirms its identity. The masses of impurity peaks can then be used to propose structures, often corresponding to common synthetic failures.[11]

Table 2: Hypothetical Impurity Profile of Batch C (94.12% Purity) by LC-MS

Impurity RT (min)Observed [M+H]⁺Proposed StructurePossible Origin
7.81110.06(Pyridin-3-yl)methanolIncomplete etherification (starting material)
11.95126.056-Hydroxypyridine-3-carbaldehydeSide-reaction product
14.32210.11(6-Cyclopentyloxy-pyridin-3-yl)carbaldehydeOver-oxidation of product

Part 3: Definitive Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[12][13] It provides atom-level connectivity information, confirming that the main component is indeed (6-Cyclopentyloxy-pyridin-3-yl)methanol and not an isomer or other structurally related compound.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration (proton count), and splitting patterns should match the target structure.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of unique signals should correspond to the 11 carbon atoms in the molecule.

Authoritative Grounding: Interpreting the Spectra

The ¹H NMR spectrum should clearly show signals for the three aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the characteristic signals for the cyclopentyl group. The integration of these signals must be in the correct ratio (e.g., 1:1:1 for aromatic protons, 2H for the methylene, etc.).[14] The presence of significant unassigned peaks indicates impurities that must be investigated.

Decision Framework and Comparison

The integrated data from these orthogonal techniques allows for a confident decision on the suitability of the compound for biological testing.

G cluster_0 Quality Control Logic q1 HPLC Purity > 98%? q2 NMR Confirms Structure? q1->q2 Yes q3 Major Impurities Identified? q1->q3 No pass Suitable for In-Vivo / Lead Optimization Assays q2->pass Yes fail Requires Repurification or Use in Early Screening Only q2->fail No q3->fail Yes/No

Figure 2: Decision-making flowchart for qualifying a compound batch for biological assays.

Performance Comparison: The Impact of Purity on a Kinase Assay

To illustrate the importance of this validation, consider the performance of Batch A (>99%) versus Batch C (94%) in a hypothetical kinase inhibition assay.

Table 3: Impact of Compound Purity on Biological Assay Performance

Batch IDPurityObserved IC₅₀ (nM)Data ReproducibilityNotes
Batch A >99%150 ± 15High (CV < 10%)Clear dose-response curve.
Batch C 94%250 ± 80Low (CV > 30%)Shallow curve, high variability between replicates. The aldehyde impurity (Table 2) may be reactive, causing assay interference.

Conclusion

Validating the purity of (6-Cyclopentyloxy-pyridin-3-yl)methanol, or any research compound, is not a perfunctory checkbox exercise. It is a fundamental component of scientific rigor. By employing an orthogonal analytical strategy that combines quantitative chromatography (HPLC) with impurity identification (LC-MS) and definitive structural confirmation (NMR), researchers can establish a high degree of confidence in their materials. This ensures data integrity, enhances experimental reproducibility, and ultimately accelerates the path of discovery by eliminating the ambiguity and risk associated with impure compounds.

References

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Retrieved from [Link]

  • Elmashni, D. (2013, April 1). LC/MS detection: powerful tool for organic compound analysis. Scientist Live. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Resolvemass Laboratories. (2024, August 13). Identification of In-Process Organic Compounds using LCMS. Retrieved from [Link]

  • Kinghorn, A. D. (2020). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of Natural Products. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • Marín, A., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • Henderson, T. (2023, February 26). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Boster Biological Technology. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.